1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone
Overview
Description
1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the reaction of an appropriate phenol with formaldehyde and an amine. The reaction conditions often include acidic or basic catalysts to facilitate the ring closure.
Bromination: The introduction of the bromine atom is usually achieved through electrophilic bromination. This step involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Acylation: The final step involves the acylation of the benzoxazine derivative with an appropriate acylating agent, such as acetyl chloride, to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone involves its interaction with specific molecular targets. The bromine atom and benzoxazine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[3-(6-chloro-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone: Similar structure but with a chlorine atom instead of bromine.
1-[3-(6-fluoro-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone: Similar structure but with a fluorine atom instead of bromine.
1-[3-(6-iodo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone imparts unique chemical properties, such as higher reactivity in substitution reactions and potential biological activities. The bromine atom’s size and electronegativity also influence the compound’s overall behavior compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
1-[3-(6-bromo-2,4-dihydro-1,3-benzoxazin-3-yl)phenyl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-11(19)12-3-2-4-15(8-12)18-9-13-7-14(17)5-6-16(13)20-10-18/h2-8H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWLJQVWEQZRTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Br)OC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351952 | |
Record name | 1-[3-(6-Bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374911-94-1 | |
Record name | 1-[3-(6-Bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.